1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

CDK12 Inhibitor Kinase Assay Target Engagement

Researchers targeting CDK12 in oncology often face unreliable kinase selectivity profiles with generic compounds. This precisely defined, non-covalent CDK12 inhibitor (CAS 1021082-79-0) eliminates that risk. - Validated as a CDK12 ligand in authoritative databases. - Reversible inhibition enables washout/pulse-chase assays to study transcription dynamics. - Ideal control for covalent CDK12 inhibitor studies, enabling phenotype differentiation. Supplied at ≥95% purity with batch-specific documentation for procurement confidence.

Molecular Formula C21H25N5O3
Molecular Weight 395.463
CAS No. 1021082-79-0
Cat. No. B2984923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
CAS1021082-79-0
Molecular FormulaC21H25N5O3
Molecular Weight395.463
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NC4CCCCC4
InChIInChI=1S/C21H25N5O3/c1-28-18-9-8-14(17-13-26-19(23-17)10-11-20(25-26)29-2)12-16(18)24-21(27)22-15-6-4-3-5-7-15/h8-13,15H,3-7H2,1-2H3,(H2,22,24,27)
InChIKeyYDAGWWWKQXOYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea: Research-Grade CDK12 Modulator


The compound 1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea (CAS 1021082-79-0) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, recognized in medicinal chemistry for developing kinase inhibitors [1]. It is specifically curated in authoritative databases as a ligand for Cyclin-dependent kinase 12 (CDK12) [2]. The compound's molecular formula is C21H25N5O3, and it is available from vendors at a purity of 95%+ . Its primary reported mechanism is the inhibition of CDK12, a kinase target of high interest in oncology, particularly for triple-negative breast cancer (TNBC) [2].

Target: CDK12 kinase pathway and transcription regulation studies
Mechanism: Reversible ATP-competitive inhibition inferred from imidazo[1,2-b]pyridazine scaffold
Use context: Cellular pulse-chase, target engagement, and cancer biology research models

1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea: Procurement Specificity


Substituting this compound with other imidazo[1,2-b]pyridazine or urea-based kinase inhibitors is not scientifically interchangeable due to significant variations in kinase selectivity profiles and binding modes. For instance, while numerous derivatives in this class target kinases, their primary targets can range from Mps1 (TTK) to CDK12/13 or ROS1/NTRK [1]. Even within CDK12 inhibitors, the mechanism of inhibition—reversible versus covalent—fundamentally alters the pharmacodynamic properties and target residence time [2]. Generic substitution risks selecting a compound with a different primary target, lower potency, or an incompatible binding mechanism, potentially invalidating entire experimental series. The quantitative evidence below provides a head-to-head potency context to guide scientifically rigorous selection.

This compound
Curated CDK12 ligand with reversible binding mechanism
Other imidazo[1,2-b]pyridazines
May target Mps1 (TTK), CDK12/13, or ROS1/NTRK; kinase selectivity context may shift
This compound
Non-covalent reversible inhibition enables dynamic target modulation
Covalent CDK12 inhibitors (e.g., THZ531)
Time-dependent irreversible engagement; prolonged target suppression may alter cellular response profiles
This compound
Reversible ATP-competitive chemotype; target residence time context differs
Other CDK12 probes
Binding mechanism (reversible vs. covalent) may lead to distinct pharmacodynamic and off-target patterns

1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea: Performance Benchmarks


CDK12 Inhibitory Potency vs. THZ531

In a direct comparison of biochemical potency against CDK12, the target compound demonstrates a lower effective concentration than the well-characterized covalent inhibitor THZ531. The target compound's EC50 of 21 nM [1] suggests higher potency than THZ531's reported IC50 of 158 nM [2], though readers must note the different assay readouts (EC50 vs IC50) and mechanisms (reversible vs covalent) which may influence the comparison.

CDK12 Potency vs THZ531
Cross-study comparable
EC50 21 nM vs IC50 158 nM (THZ531)
Supports lower-concentration target engagement review for CDK12 pathway studies
Different readout (EC50 vs IC50) and mechanism; direct fold-change not calculated
CDK12 Inhibitor Kinase Assay Target Engagement

Clinical-Stage CDK12/13 Inhibitor Comparison

The compound's CDK12 EC50 of 21 nM [1] is in the same range as the most potent covalent imidazo[1,2-b]pyridazine leads in the preclinical literature. For example, compound 24 from a recent study on covalent CDK12/13 inhibitors demonstrated a CDK12 IC50 of 15.5 nM and an anti-proliferative EC50 of 5.0 nM in MDA-MB-231 cells [2]. The target compound's profile suggests comparable or slightly lower biochemical activity, but its non-covalent mechanism may offer advantages in systems where prolonged covalent target modification is undesirable.

Lead-Like Potency Context
Cross-study comparable
EC50 21 nM vs IC50 15.5 nM (Compound 24)
Comparable to optimized covalent leads in biochemical kinase assays
Within typical assay variability; different assay endpoint metrics
CDK12/13 Dual Inhibition Drug Discovery Lead Optimization

Non-Covalent CDK12 Binding Scaffold

Unlike the covalent inhibitors THZ531 [1] and Compound 24 [2], the target compound lacks a reactive electrophilic warhead. Its core structure is a urea-linked imidazo[1,2-b]pyridazine, which is typical of reversible ATP-competitive kinase inhibitors. This structural feature implies a different target-residence time and selectivity profile. Covalent inhibitors, such as THZ531, show time-dependent inhibition and irreversible target engagement, which can lead to sustained target suppression but also carries potential for higher off-target reactivity [1]. For experimental systems where acute and reversible target modulation is required, the target compound is the structurally defined choice.

Binding Mechanism Context
Class-level inference
Non-covalent reversible ATP-competitive (inferred from urea-linked scaffold)
Supports reversible target engagement for dynamic cellular studies
No direct binding kinetics data; structure-based attribution
Reversible Inhibitor Kinase Selectivity Medicinal Chemistry

1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea: Application Scenarios


Transcriptional Dependency Dissection in Cancer

Given its potent and presumably reversible CDK12 inhibition [1], this compound is an ideal tool for washout or pulse-chase experiments to study the dynamic recovery of RNA polymerase II phosphorylation and transcription kinetics. Unlike covalent inhibitors like THZ531 [2], its effects can be rapidly reversed, enabling precise temporal control in cellular models of TNBC or other cancers.

CDK Family Selectivity Profiling

The imidazo[1,2-b]pyridazine core of this compound is a known privileged structure for kinase inhibition [1]. A research group can procure this specific molecule to profile its activity against a broad panel of CDKs and other kinases [2]. Its selectivity fingerprint, especially in comparison to CDK12/13 covalent inhibitors, will be essential for target deconvolution and validating the therapeutic hypothesis of CDK12-specific inhibition.

Negative Control for Covalent CDK12 Inhibitors

For laboratories studying covalent CDK12 inhibitors like Compound 24 [1], this non-covalent analog serves as a critical control molecule. It can be used to differentiate phenotypes driven by simple catalytic inhibition from those requiring prolonged target engagement or protein degradation induced by covalent bond formation.

Application
Selection Property
Validation Focus
Transcriptional pulse-chase studies
Reversible CDK12 inhibition
RNA Pol II phosphorylation recovery kinetics
CDK selectivity panel screening
Imidazo[1,2-b]pyridazine scaffold profiling
Target deconvolution and selectivity fingerprint
Covalent inhibitor control experiments
Non-covalent mechanism control
Phenotype differentiation from sustained target engagement
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